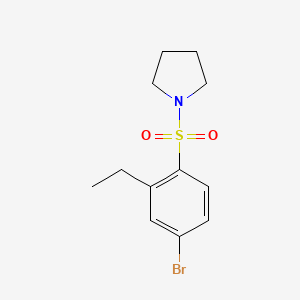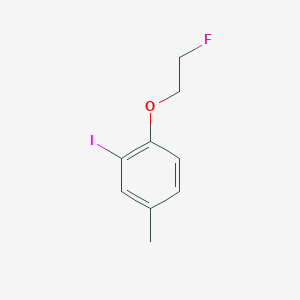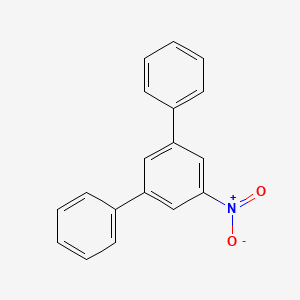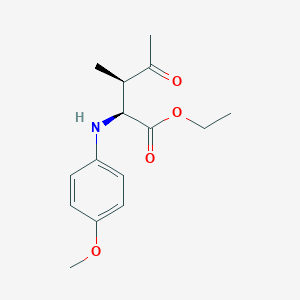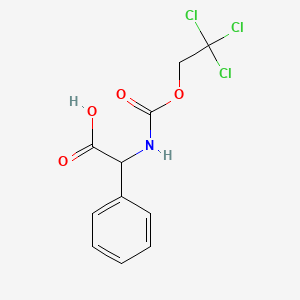
2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide is an organic compound that features both an amino group and a tetrahydrofuran moiety attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide typically involves the reaction of 2-amino-5-hydroxybenzamide with tetrahydrofuran-3-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tetrahydrofuran moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-hydroxybenzamide: Lacks the tetrahydrofuran moiety.
2-Amino-5-methoxybenzamide: Contains a methoxy group instead of the tetrahydrofuran moiety.
2-Amino-5-ethoxybenzamide: Contains an ethoxy group instead of the tetrahydrofuran moiety.
Uniqueness
2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide is unique due to the presence of the tetrahydrofuran moiety, which can impart distinct chemical and physical properties. This moiety can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-amino-5-(oxolan-3-yloxy)benzamide |
InChI |
InChI=1S/C11H14N2O3/c12-10-2-1-7(5-9(10)11(13)14)16-8-3-4-15-6-8/h1-2,5,8H,3-4,6,12H2,(H2,13,14) |
Clave InChI |
JUPMMRMQFOZRLH-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2=CC(=C(C=C2)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




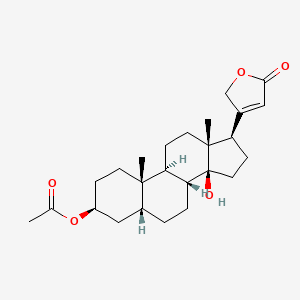

![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
